

# Brilanestrant Quantitative Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Brilanestrant

CAS No.: 1365888-06-7

Cat. No.: S548679

Get Quote

The table below summarizes key quantitative data available for **Brilanestrant** (GDC-0810) from preclinical studies:

| Parameter                                   | Value                   | Experimental Context                                                                |
|---------------------------------------------|-------------------------|-------------------------------------------------------------------------------------|
| ER $\alpha$ Binding (IC <sub>50</sub> )     | 6.1 nM                  | Cell-free competitive binding assay [1]                                             |
| ER $\beta$ Binding (IC <sub>50</sub> )      | 8.8 nM                  | Cell-free competitive binding assay [1]                                             |
| ER $\alpha$ Degradation (EC <sub>50</sub> ) | 0.7 nM                  | Cellular assay (e.g., MCF-7 cells) [1]                                              |
| Cell Viability (IC <sub>50</sub> )          | 2.5 nM                  | MCF-7 breast cancer cell line [1]                                                   |
| In Vivo Dose (Effective)                    | 30 and 100 mg/kg        | Oral administration (p.o.) in a tamoxifen-sensitive MCF-7 xenograft mouse model [1] |
| Plasma Protein Binding                      | >99.5% (across species) | Pharmacokinetic profiling [1]                                                       |
| Bioavailability                             | 40-60% (across species) | Pharmacokinetic profiling [1]                                                       |

## Experimental Protocols

While a full *in vivo* protocol is not detailed in the search results, the methodologies below are inferred from the data and represent standard practices for such studies.

## In Vitro Cell Viability Assay (MCF-7 Cells)

This protocol measures the concentration at which **Brilanestrant** inhibits the growth of breast cancer cells [1].

- **Cell Line:** MCF-7 human breast cancer cells.
- **Culture Conditions:** Maintain cells in phenol red-free RPMI medium supplemented with 5% charcoal-dextran stripped FBS to eliminate estrogen interference.
- **Cell Plating:** Seed cells in 384-well plates at a density of 3,200 cells per well and incubate for 4 days.
- **Compound Treatment:** Prepare a serial dilution of **Brilanestrant** (e.g., a 10-point, 1:5 dilution series from  $10^{-5}$  M to  $5.12 \times 10^{-12}$  M). Add the compound to the cells.
- **Incubation and Fixation:** Four hours post-treatment, fix cells with a final concentration of 10% formalin.
- **Immunostaining:** Permeabilize cells, block, and incubate with a primary anti-ER $\alpha$  antibody (e.g., SP1 rabbit monoclonal antibody). Follow with a fluorescently-labeled secondary antibody and a DNA dye.
- **Analysis:** Scan plates using an infrared imaging system (e.g., LI-COR Odyssey). The IC<sub>50</sub> is calculated based on the reduction in cell viability or ER $\alpha$  signal relative to untreated controls.

## In Vivo Xenograft Study Design

The following workflow outlines the key steps for evaluating **Brilanestrant** efficacy in a mouse model of breast cancer, based on the referenced study [1].



[Click to download full resolution via product page](#)

## Formulation and Pharmacokinetics

For the *in vivo* study, **Brilanestrant** was administered orally [1].

- **Pharmacokinetic Profile:** **Brilanestrant** is characterized as a low-clearance molecule across species, with good oral bioavailability (40-60%). It is highly bound to plasma proteins (>99.5%) and has a low to moderate volume of distribution [1]. This profile supports once-daily oral dosing.

## Mechanism of Action Diagram

**Brilanestrant** is a Selective Estrogen Receptor Degradar (SERD). The following diagram illustrates its mechanism of action in comparison to a Selective Estrogen Receptor Modulator (SERM) like tamoxifen, and the role of ESR1 mutations in resistance [2] [3].

## Application Notes & Limitations

- **Context of In Vivo Data:** The provided 30 and 100 mg/kg dosing information comes from a specific tamoxifen-sensitive MCF-7 xenograft model [1]. Efficacy and optimal dosing may vary based on the model (e.g., patient-derived xenografts, models with ESR1 mutations).
- **Clinical Translation:** **Brilanestrant** was investigated in clinical trials for advanced breast cancer. It displayed robust activity in preclinical models resistant to tamoxifen [1]. It's important to consult the clinical trial literature for human dosing information, as the direct conversion from animal models is not always linear.
- **Biomarker Considerations:** **Brilanestrant** retains potency against certain mutant forms of the ER (Y537S, D538G), albeit with a slight reduction compared to wild-type [1]. Testing for ESR1 mutations is highly recommended in studies and treatment planning, as these mutations are a common mechanism of resistance to other endocrine therapies [2] [3].

## Key Experimental Conclusions

- **Potent Antagonist and Degradar:** **Brilanestrant** is a potent, pure ER $\alpha$  antagonist that induces degradation of the receptor, showing no agonistic activity [1].
- **In Vivo Efficacy:** Oral administration of **Brilanestrant** at 30 and 100 mg/kg demonstrated robust antitumor activity in xenograft models of breast cancer [1].
- **Overcomes Resistance:** It shows potential for overcoming resistance driven by ESR1 mutations, a common challenge with aromatase inhibitors and SERMs [2] [1] [3].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Brilanestrant (GDC-0810) | Estrogen/progestogen ... [selleckchem.com]
2. Next-generation selective estrogen receptor degraders and ... [pmc.ncbi.nlm.nih.gov]
3. The race to develop oral SERDs and other novel estrogen ... [link.springer.com]

To cite this document: Smolecule. [Brilanestrant Quantitative Data Summary]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548679#brilanestrant-in-vivo-dosing]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com